5-Methylhex-5-ene-1,3-diol
Description
5-Methylhex-5-ene-1,3-diol is an aliphatic diol featuring a six-carbon chain (hexene backbone) with a terminal double bond at position 5, a methyl substituent at the same carbon, and hydroxyl groups at positions 1 and 2. The compound’s unsaturated backbone suggests reactivity similar to allylic alcohols, while the diol functionality implies applications in polymer synthesis, catalysis, or pharmaceutical intermediates .
Properties
CAS No. |
92175-18-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5-methylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7(9)3-4-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
ZFVPVIRQHVOQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-5-ene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-methylhex-5-ene using osmium tetroxide (OsO4) as a catalyst. This reaction typically requires a non-aqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds through the formation of a cyclic ester intermediate, which is then hydrolyzed to yield the diol.
Industrial Production Methods
Industrial production of 5-Methylhex-5-ene-1,3-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative catalysts and reagents may be employed to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylhex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-5-ene-1,3-diol depends on the specific reaction or application. In oxidation reactions, the compound acts as a nucleophile, with the double bond reacting with electrophilic reagents such as osmium tetroxide . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diols with Unsaturated Backbones
- 5-(2-Heptadecenyl)benzene-1,3-diol (): This aromatic diol features a long unsaturated heptadecenyl chain. Unlike 5-methylhex-5-ene-1,3-diol, its reactivity is dominated by the aromatic ring (resorcinol core) rather than the aliphatic chain. The unsaturated aliphatic chain may enhance lipid solubility, similar to the hex-5-ene moiety in the target compound .
- Synthetic Furanone Derivatives (): Compounds like 5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one incorporate hydroxyhex-5-en-1-yl chains. These derivatives exhibit reactivity at both the hydroxyl and double bond sites, analogous to 5-methylhex-5-ene-1,3-diol. However, the furanone ring introduces additional steric and electronic effects, altering solubility and stability .
Substituted Benzene-1,3-diols
5-Hexylbenzene-1,3-diol ():
With a hexyl substituent on the aromatic ring, this compound shares a similar aliphatic chain length to 5-methylhex-5-ene-1,3-diol. The absence of a double bond reduces reactivity, but the hydroxyl groups enable hydrogen bonding, influencing solubility (e.g., in polar solvents) .5-Methoxybenzene-1,3-diol ():
The methoxy group at position 5 enhances electron density on the aromatic ring, increasing resistance to oxidation compared to aliphatic diols. This contrasts with the target compound’s likely susceptibility to oxidation at the allylic position .- 5-Pentadecylbenzene-1,3-diol (): The long pentadecyl chain imparts high hydrophobicity, suggesting applications in surfactants or lipid-based formulations.
Branched and Functionalized Diols
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol Derivatives (): These compounds, used in gas treatment, feature a branched propane backbone. Their rigid structure contrasts with the linear hexene chain of the target compound, which may offer greater conformational flexibility for chelation or polymer formation .
Key Comparative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
